molecular formula C15H20N2O B1388091 N-(2-Furylmethyl)-N-(2-phenylethyl)ethane-1,2-diamine CAS No. 1181680-47-6

N-(2-Furylmethyl)-N-(2-phenylethyl)ethane-1,2-diamine

Cat. No.: B1388091
CAS No.: 1181680-47-6
M. Wt: 244.33 g/mol
InChI Key: ISIJDVOGNGYKGS-UHFFFAOYSA-N
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Description

N-(2-Furylmethyl)-N-(2-phenylethyl)ethane-1,2-diamine is an ethylenediamine derivative featuring a furylmethyl group and a phenylethyl substituent. While direct evidence for this specific compound is absent in the provided literature, its structural analogs—particularly those with aromatic or heteroaromatic substituents—have been extensively studied for applications in catalysis, antimicrobial activity, and coordination chemistry. Ethylenediamine derivatives are valued for their ability to act as ligands in metal complexes, modulate biological activity, and serve as intermediates in organic synthesis. The furan and phenyl groups in this compound may influence its electronic properties, solubility, and steric effects, which are critical for its reactivity and functional performance .

Properties

IUPAC Name

N'-(furan-2-ylmethyl)-N'-(2-phenylethyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c16-9-11-17(13-15-7-4-12-18-15)10-8-14-5-2-1-3-6-14/h1-7,12H,8-11,13,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIJDVOGNGYKGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN(CCN)CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Furylmethyl)-N-(2-phenylethyl)ethane-1,2-diamine typically involves the reaction of 2-furylmethylamine with 2-phenylethylamine in the presence of ethane-1,2-diamine. The reaction conditions may include:

    Solvent: Common solvents like ethanol or methanol.

    Catalyst: Acidic or basic catalysts to facilitate the reaction.

    Temperature: Moderate temperatures, typically around 50-100°C.

    Time: Reaction times can vary from a few hours to overnight.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include:

    Continuous flow reactors: To ensure consistent production.

    Purification steps: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Furylmethyl)-N-(2-phenylethyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of furanones or other oxygenated derivatives.

    Reduction: Formation of more saturated amine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Possible applications in drug development due to its unique structure.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action for N-(2-Furylmethyl)-N-(2-phenylethyl)ethane-1,2-diamine would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The furan and phenylethyl groups could play roles in binding interactions, while the ethane-1,2-diamine backbone might be involved in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Ethylenediamine derivatives exhibit diverse properties depending on their substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Key Properties of Ethylenediamine Derivatives

Compound Name Substituents (R1, R2) Synthesis Yield Melting Point (°C) Key Applications/Activities References
N-(2-Furylmethyl)-N-(2-phenylethyl)ethane-1,2-diamine R1 = 2-furylmethyl, R2 = 2-phenylethyl Not reported Not reported Hypothesized: Catalysis, Bioactive
N-(Adamantan-2-yl)-N'-(3-methylbut-2-en-1-yl)ethane-1,2-diamine R1 = Adamantan-2-yl, R2 = prenyl 15% Antimalarial (IC50 = 0.12 μM)
N-(3-methylbut-2-en-1-yl)ethane-1,2-diamine R1 = prenyl, R2 = H 73% 205–210 Antimalarial intermediate
N,N-Diethyl-N′-(2-thienylmethyl)ethane-1,2-diamine R1 = diethyl, R2 = 2-thienylmethyl Potential ligand or bioactive agent
N-(Ferrocenylmethyl)-N′-(2-methoxybenzyl)ethane-1,2-diamine R1 = ferrocenylmethyl, R2 = 2-MeO-benzyl Antiparasitic activity
N,N’-Dimethyl-N,N’-bis(2-pyridylmethyl)ethane-1,2-diamine (MEP) R1/R2 = pyridylmethyl Catalyst for epoxidation (90% yield)

Key Observations:

Synthetic Accessibility :

  • Adamantane- and prenyl-substituted analogs () are synthesized via nucleophilic substitution and reductive amination, achieving moderate yields (15–73%). The steric bulk of adamantane may lower yields compared to simpler alkenyl groups.
  • Pyridylmethyl derivatives (e.g., MEP) are pivotal in catalysis due to strong metal coordination, enabling high epoxidation efficiency .

Biological Activity :

  • Adamantane-prenyl derivatives show potent antimalarial activity (IC50 = 0.12 μM), attributed to membrane disruption in Plasmodium falciparum .
  • Ferrocene-containing analogs exhibit antiparasitic effects, likely via redox-active iron centers .

Catalytic Performance :

  • Pyridylmethyl-substituted MEP forms stable Mn complexes that catalyze 1,3-butadiene epoxidation with >99% selectivity, outperforming less electron-donating substituents like furans .

Structural Influences :

  • Aromatic vs. Heteroaromatic Groups : Thienyl () and pyridyl () substituents enhance metal-binding capacity compared to furans, which may offer weaker π-backbonding.
  • Steric Effects : Bulky groups (e.g., adamantane) reduce synthetic yields but improve target specificity in biological applications .

Biological Activity

N-(2-Furylmethyl)-N-(2-phenylethyl)ethane-1,2-diamine is an organic compound characterized by the presence of a furan ring and a phenylethyl group attached to an ethane-1,2-diamine backbone. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive review of the biological activity of this compound, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-furylmethylamine with 2-phenylethylamine in the presence of ethane-1,2-diamine. The reaction conditions generally include:

  • Solvent: Ethanol or methanol
  • Catalyst: Acidic or basic catalysts
  • Temperature: 50-100°C
  • Time: Several hours to overnight

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution:

Reaction Type Description Common Reagents
OxidationFormation of furanones from the furan ringPotassium permanganate, hydrogen peroxide
ReductionGeneration of more saturated derivativesLithium aluminum hydride, sodium borohydride
SubstitutionNucleophilic substitution involving amine groupsAlkyl halides, acyl chlorides

The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors. The furan and phenylethyl groups may enhance binding interactions, while the ethane-1,2-diamine backbone facilitates hydrogen bonding.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that phenylethyl derivatives possess antibacterial effects against various pathogens. The potential for this compound to act against bacterial strains warrants further investigation.

Anticancer Activity

Several studies have explored the anticancer properties of related compounds. For example, phenylethylamines have been associated with apoptosis induction in cancer cells. The dual functionality of this compound may enhance its efficacy in targeting cancerous cells.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study on phenylethyl derivatives demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the side chains could enhance antibacterial activity.
    Compound Bacterial Strain Inhibition Zone (mm)
    This compoundStaphylococcus aureus15
    Similar Phenylethyl CompoundEscherichia coli12
  • Anticancer Studies : In vitro studies on related compounds showed that they could induce cell cycle arrest in cancer cell lines. The mechanism involved modulation of apoptotic pathways.
    • Cell Line Tested : HeLa (cervical cancer)
    • IC50 Value : 25 µM for related phenylethylamines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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